molecular formula C8H13NO3 B3009131 (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid CAS No. 2445750-49-0

(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid

Cat. No.: B3009131
CAS No.: 2445750-49-0
M. Wt: 171.196
InChI Key: BFYLCCLUGZLHTP-DSYKOEDSSA-N
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Description

“(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid” is a chemical compound with the IUPAC name “(4aS,6R,7aR)-octahydrocyclopenta [b] [1,4]oxazine-6-carboxylic acid hydrochloride”. It has a molecular weight of 207.66 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C8H13NO3.ClH/c10-8 (11)5-3-6-7 (4-5)12-2-1-9-6;/h5-7,9H,1-4H2, (H,10,11);1H/t5-,6+,7-;/m1./s1" . This provides a detailed description of the molecule’s structure, including its stereochemistry.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue based on the octahydro-1H-cyclopenta[b]pyridine scaffold, which includes (4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid, was developed using a sequence involving the reaction of 2,3-bis(chloromethyl)pyridine and a catalytic reduction of the pyridine ring (Melnykov et al., 2018).

Antibacterial Applications

  • A study synthesizing 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which included substituents such as oxazine at the 7-position, found that these compounds demonstrated greater in vitro antibacterial activity against Gram-positive organisms than Gram-negative organisms (Cooper et al., 1990).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

(4aS,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-8(11)5-3-6-7(4-5)12-2-1-9-6/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYLCCLUGZLHTP-DSYKOEDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CC(CC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2C[C@@H](C[C@@H]2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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